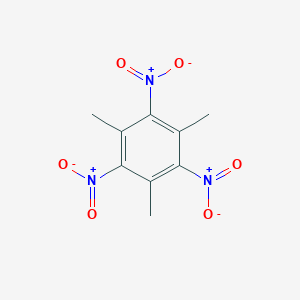
Geosmin
Descripción general
Descripción
Geosmin is a naturally occurring organic compound known for its distinct earthy or musty odor. It is a bicyclic alcohol with the chemical formula C₁₂H₂₂O. This compound is produced by various microorganisms, including cyanobacteria (blue-green algae) and actinobacteria.
Mecanismo De Acción
Target of Action
Geosmin is an irregular sesquiterpenoid, produced from the universal sesquiterpene precursor farnesyl pyrophosphate . The primary targets of this compound are the olfactory receptors in humans and animals. It has a distinct earthy or musty odor, which most people can easily smell .
Mode of Action
This compound interacts with its targets, the olfactory receptors, by binding to them and triggering a neural response that is perceived as a distinct earthy or musty smell . This interaction is facilitated by the unique structure of this compound, a bicyclic alcohol with formula C12H22O .
Biochemical Pathways
This compound is biosynthesized from farnesyl pyrophosphate in a two-step Mg2±dependent reaction . The biosynthesis of this compound involves a fascinating bifunctional enzyme known as this compound synthase . This enzyme converts farnesyl diphosphate to this compound in a two-step reaction .
Pharmacokinetics
It is known that under acidic conditions, this compound decomposes into odorless substances . This suggests that the bioavailability of this compound may be influenced by the pH of the environment.
Result of Action
The primary result of this compound’s action is the perception of an earthy or musty smell. This is due to its interaction with olfactory receptors. This compound is also responsible for the earthy taste of beetroots and a contributor to the strong scent (petrichor) that occurs in the air when rain falls after a spell of dry weather or when soil is disturbed .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, communities whose water supplies depend on surface water can periodically experience episodes of unpleasant-tasting water when a sharp drop in the population of bacteria releases this compound into the local water supply . Furthermore, the production of this compound can be influenced by temperature, as suggested by a study on the effect of temperature on this compound production in Dolichospermum smithii and Pseudanabaena foetida var. intermedia .
Análisis Bioquímico
Biochemical Properties
Geosmin interacts with various biomolecules in its biochemical reactions. The bacterial this compound synthase, a bifunctional enzyme, plays a crucial role in the cyclisation mechanism from farnesyl pyrophosphate (FPP) to this compound . This enzyme is fascinating due to its ability to produce a biosynthetic intermediate, (1(10)E,5E)-germacradien-11-ol, which is then passed to the C-terminal domain .
Cellular Effects
This compound can have significant effects on various types of cells and cellular processes. For instance, it has been found to induce genomic instability in mammalian cells, specifically Chinese hamster ovary (CHO) cells . Moreover, this compound disrupts energy metabolism, as evidenced by significant alterations in the transcripts of genes involved in oxidative phosphorylation, glycolysis, and lipid metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves a series of complex biochemical reactions. The this compound synthase enzyme catalyzes the conversion of FPP to this compound . This process involves the production of a biosynthetic intermediate, which is not passed through a tunnel, but rather released into the medium and taken up by the C-terminal domain .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, concentrations of this compound were found to be genotoxic to CHO cells after 4- and 24-hour exposure periods . Furthermore, the stability and degradation of this compound, as well as its long-term effects on cellular function, are important areas of study.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. While specific studies on this compound dosage effects in animal models are limited, it’s known that this compound can be a contaminant of microbial origin in aquaculture, affecting species such as rainbow trout, shrimps, and molluscs .
Metabolic Pathways
This compound is involved in several metabolic pathways. The biosynthesis of this compound was initially speculated to be a degraded eudesmane sesquiterpene . Subsequent studies revealed that the this compound synthase enzyme catalyzes the conversion of FPP to this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes. While specific transporters or binding proteins for this compound have not been identified, it’s known that this compound is produced by certain bacteria and algae and can be found in various environments .
Subcellular Localization
Given that this compound is a small, volatile compound produced by certain bacteria and algae, it is likely distributed throughout the cells of these organisms .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Geosmin can be synthesized from farnesyl pyrophosphate through a two-step reaction catalyzed by the enzyme this compound synthase. The reaction involves the conversion of farnesyl pyrophosphate to germacradienol, which is then converted to this compound .
Industrial Production Methods: Industrial production of this compound typically involves the cultivation of microorganisms such as Streptomyces species, which naturally produce this compound. The microorganisms are grown in controlled environments, and this compound is extracted from the culture medium .
Análisis De Reacciones Químicas
Types of Reactions: Geosmin undergoes various chemical reactions, including oxidation and reduction. Under acidic conditions, this compound decomposes into odorless substances .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions of this compound are less common but can be carried out using reducing agents like sodium borohydride.
Major Products: The major products formed from the oxidation of this compound include various oxygenated derivatives, which are typically odorless .
Aplicaciones Científicas De Investigación
Geosmin has several scientific research applications across various fields:
Chemistry: this compound is studied for its unique biosynthesis pathway and its role in the production of earthy odors.
Biology: this compound is used to study the interactions between microorganisms and their environment.
Industry: this compound is monitored in the water industry to control taste and odor issues in drinking water.
Comparación Con Compuestos Similares
2-Methylisoborneol: Another compound with a musty odor, often found alongside geosmin in water sources.
Dehydrothis compound: A derivative of this compound with a similar odor profile.
Uniqueness of this compound: this compound is unique due to its widespread occurrence in nature and its role in producing the characteristic smell of soil after rain. Its biosynthesis pathway is also distinct, involving a bifunctional enzyme that catalyzes multiple steps in the conversion of farnesyl pyrophosphate to this compound .
Propiedades
IUPAC Name |
(4S,4aS,8aR)-4,8a-dimethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-4a-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O/c1-10-6-5-8-11(2)7-3-4-9-12(10,11)13/h10,13H,3-9H2,1-2H3/t10-,11+,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPUXFOGCDVKGO-TUAOUCFPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2(C1(CCCC2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC[C@@]2([C@@]1(CCCC2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801024112 | |
| Record name | Geosmin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801024112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19700-21-1 | |
| Record name | Geosmin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19700-21-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Geosmin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019700211 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Geosmin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801024112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [4S-(4α,4aα,8aβ)]-octahydro-4,8a-dimethyl-4a(2H)-naphthol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.294 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GEOSMIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MYW912WXJ4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Which microorganisms are known to produce geosmin?
A: this compound is primarily produced by certain species of cyanobacteria and actinomycetes. [, , , , , , , , ]
Q2: What environmental factors can trigger this compound production in water bodies?
A: Several factors can contribute to this compound production, including nutrient enrichment (eutrophication), warm water temperatures, stable water columns (stratified conditions), reduced nitrogen concentrations, longer residence times, and high phosphorus concentrations in the hypolimnion. [, , , , , ]
Q3: How do changes in water flow affect this compound production in river biofilms?
A: Research suggests that lower water flows can create favorable conditions for the growth of this compound-producing cyanobacteria in river biofilms, leading to increased intracellular this compound production. []
Q4: Does the presence of specific cyanobacterial species always correlate with high this compound concentrations?
A: Not necessarily. While the presence of this compound-producing cyanobacteria is a prerequisite for this compound occurrence, the actual concentration of this compound in water can be influenced by various factors, including nutrient availability, water temperature, and the growth phase of the cyanobacteria. [, , , ]
Q5: Can this compound be produced by plants?
A: While this compound is often associated with the earthy aroma of soil, research has shown that some plants, such as table beets (Beta vulgaris ssp. vulgaris), can produce this compound endogenously. [, , ]
Q6: Is the this compound level in table beet consistent across different varieties?
A: No, this compound levels in table beet are cultivar-specific, with some varieties exhibiting significantly higher concentrations than others. [, ]
Q7: What genetic factors influence this compound concentration in table beet?
A: Studies using association analysis and selective genotyping have identified quantitative trait loci (QTL) on chromosome 8 of Beta vulgaris ssp. vulgaris that are significantly associated with this compound concentration. []
Q8: What are the common methods for detecting and quantifying this compound in water samples?
A: Several analytical techniques are available for this compound analysis, with the most common being solid-phase microextraction (SPME) coupled with gas chromatography-mass spectrometry (GC-MS). Other methods include closed-loop stripping analysis (CLSA) and high-vacuum distillation followed by extraction and GC analysis. [, , , , , , , , ]
Q9: How sensitive are these methods in detecting this compound?
A: Methods like SPME-GC/MS can detect this compound at extremely low concentrations, typically in the nanograms per liter (ng/L) range, which is well below the odor threshold concentration for humans. [, , , , ]
Q10: Can molecular methods be used to detect potential this compound-producing cyanobacteria?
A: Yes, molecular techniques like polymerase chain reaction (PCR) and denaturing gradient gel electrophoresis (DGGE) can be used to identify and characterize cyanobacterial communities in water samples, including potential this compound producers. [, ]
Q11: Are there real-time PCR methods for detecting this compound-producing microorganisms in complex matrices like those used in food production?
A: Yes, researchers have developed real-time PCR methods targeting the this compound synthase gene (geoA) to detect this compound-producing Streptomyces in complex matrices such as those found in the Chinese liquor-making process. []
Q12: Why is this compound difficult to remove using conventional water treatment methods?
A: this compound's chemical structure and low odor threshold concentration make it resistant to removal by traditional water treatment processes like coagulation, sedimentation, and chlorination. [, , , ]
Q13: What are some effective treatment options for removing this compound from drinking water?
A: Advanced treatment technologies such as ozonation, activated carbon adsorption (both powdered and granular), biofiltration, nanofiltration, and reverse osmosis have shown promising results in removing this compound from water. [, , , , , ]
Q14: How does biological activated carbon (BAC) filtration contribute to this compound removal?
A: BAC filters utilize both adsorption and biodegradation processes to remove this compound. Microorganisms growing on the activated carbon surface can degrade this compound, enhancing its removal efficiency compared to conventional activated carbon filters. []
Q15: What factors influence the effectiveness of BAC filtration for this compound removal?
A: Factors such as biofilter media type, empty bed contact time (EBCT), and water temperature can affect the efficiency of this compound removal in BAC filters. []
Q16: Can slow sand filtration (SSF) be used to remove this compound from drinking water?
A: Yes, SSF systems with pre-acclimated sand have shown effectiveness in biodegrading this compound and MIB, with removal efficiencies exceeding 50%. []
Q17: Can this compound be removed from fish during depuration?
A: Yes, studies have shown that European eels can eliminate this compound from their bodies during depuration. Interestingly, the water renewal rate of depuration tanks did not significantly affect the rate of this compound elimination, suggesting potential biotransformation of this compound by the fish. []
Q18: What are some areas for future research on this compound?
A: Further research is needed to better understand the complex factors influencing this compound production in various environments, develop more cost-effective and efficient treatment strategies, and explore the potential for using molecular tools for early detection and prediction of this compound outbreaks. [, , , , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-Methyl-4H-furo[3,2-b]pyrrol-4-yl)ethanone](/img/structure/B144217.png)












